3-(3-Fluorophenyl)-4-(2-methylsulfonylethylsulfonyl)morpholine
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Overview
Description
3-(3-Fluorophenyl)-4-(2-methylsulfonylethylsulfonyl)morpholine is a synthetic organic compound characterized by the presence of a fluorophenyl group, a morpholine ring, and a methylsulfonylethylsulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-4-(2-methylsulfonylethylsulfonyl)morpholine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the nucleophilic substitution reaction where a fluorophenyl derivative reacts with a morpholine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-4-(2-methylsulfonylethylsulfonyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluorophenyl)-4-(2-methylsulfonylethylsulfonyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-4-(2-methylsulfonylethylsulfonyl)morpholine involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. The methylsulfonylethylsulfonyl moiety can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-4-(2-methylsulfonylethylsulfonyl)morpholine
- 3-(3-Bromophenyl)-4-(2-methylsulfonylethylsulfonyl)morpholine
- 3-(3-Methylphenyl)-4-(2-methylsulfonylethylsulfonyl)morpholine
Uniqueness
3-(3-Fluorophenyl)-4-(2-methylsulfonylethylsulfonyl)morpholine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its chlorinated or brominated analogs.
Properties
IUPAC Name |
3-(3-fluorophenyl)-4-(2-methylsulfonylethylsulfonyl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO5S2/c1-21(16,17)7-8-22(18,19)15-5-6-20-10-13(15)11-3-2-4-12(14)9-11/h2-4,9,13H,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBPFTJWDKUZGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCS(=O)(=O)N1CCOCC1C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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